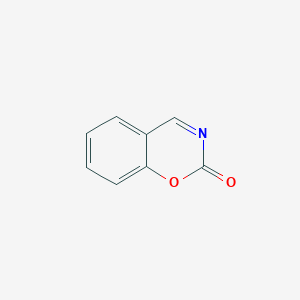

2H-1,3-Benzoxazin-2-one

Descripción

Historical Context and Significance in Heterocyclic Chemistry

The exploration of 1,3-benzoxazine derivatives dates back decades, with early research focusing on their synthesis and fundamental reactivity. A notable method for preparing 3,4-dihydro-2H-1,3-benzoxazin-2-one derivatives involves the reaction of o-hydroxybenzyl halides with alkali metal cyanates. tandfonline.com An alternative, though less direct, route has been the catalytic reduction of substituted 3,4-dihydro-2H-1,3-benzoxazin-2-ones. tandfonline.com A more convenient synthesis was later developed from o-hydroxybenzyltrimethylammonium salts and potassium cyanate (B1221674), which are more readily accessible than the corresponding halides. tandfonline.com

The significance of 2H-1,3-benzoxazin-2-one and its derivatives lies in their versatile chemical nature. They serve as crucial intermediates in the synthesis of a wide array of more complex heterocyclic systems. researchgate.net For instance, the cyclization of 2-hydroxybenzimidic acid derivatives with carbonyl reagents yields 2H-1,3-benzoxazin-2-ones. researchgate.net This class of compounds is recognized for its broad spectrum of biological activities, which has spurred continuous interest in developing efficient and environmentally friendly synthetic procedures. researchgate.net

Structural Classifications and Isomeric Forms Relevant to this compound

This compound is a heterocyclic compound featuring a benzene (B151609) ring fused to an oxazine (B8389632) ring. cymitquimica.comcymitquimica.com The core structure is characterized by the presence of both an oxygen and a nitrogen atom in the six-membered ring.

The broader class of oxazines includes 1,2-, 1,3-, and 1,4-oxazines, which are oxygen analogs of the three isomeric diazines. researchgate.net The position of the heteroatoms and the double bonds determines the specific isomer. researchgate.net The this compound structure can be modified at various positions to create a diverse library of derivatives with distinct properties. For example, substitutions on the benzene ring or the nitrogen atom of the oxazine ring can significantly influence the compound's chemical and biological characteristics.

Importance as a Core Scaffold in Chemical Sciences

The this compound nucleus is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, fused-ring structure provides a well-defined three-dimensional arrangement for appended functional groups, which can interact with biological targets such as enzymes and receptors. ontosight.ai

The benzoxazinone (B8607429) scaffold has been investigated for a range of potential therapeutic applications. ontosight.ai Derivatives of this core structure have been explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For instance, certain benzoxazinone derivatives have been studied for their ability to inhibit the growth of cancer cell lines and for their potential as new antibiotic agents. ontosight.ai

In materials science, the dihydro derivative, 3,4-dihydro-2H-1,3-benzoxazin-2-one, is a valuable precursor in the synthesis of polybenzoxazines. cymitquimica.com These polymers are known for their high thermal stability and mechanical strength, making them suitable for various industrial applications. cymitquimica.com The reactivity of the oxazine ring contributes to the polymerization process. cymitquimica.com

The versatility of the this compound scaffold is further demonstrated by its use in the synthesis of various other heterocyclic compounds. For example, they can be used to prepare N-[1-(2-hydroxyphenyl)alkyl]-N-alkylamides, which are of pharmaceutical interest. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXMBBKKPTYJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513343 | |

| Record name | 2H-1,3-Benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-38-7 | |

| Record name | 2H-1,3-Benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2h 1,3 Benzoxazin 2 One Derivatives

Classical Approaches to 2H-1,3-Benzoxazin-2-one Derivatives

Classical synthetic routes to this compound derivatives often involve well-established reactions such as Friedel-Crafts and Mannich-type reactions, as well as various cyclization strategies of precursor molecules. These methods have been refined over the years to improve yields and expand the scope of accessible derivatives.

Friedel-Crafts and Mannich-Type Reactions

Friedel-Crafts reactions provide a powerful tool for the functionalization of the benzoxazinone (B8607429) core. For instance, a BF3·etherate-mediated Friedel-Crafts arylation of 2-hydroxy-1,4-benzoxazine derivatives with electron-rich arenes has been reported to produce densely substituted 2-aryl-1,4-benzoxazine derivatives under mild conditions. acs.org More recently, a visible-light photoredox-catalyzed Friedel-Crafts reaction of 3,4-dihydro-1,4-benzoxazin-2-ones with indoles has been developed. This method utilizes a dual catalytic system of 9,10-phenanthrenedione and Zn(OTf)2, with white LEDs as the light source and air as the terminal oxidant, to afford the corresponding functionalized benzoxazinones in good yields. mdpi.com

The Mannich reaction, a three-component condensation, is another cornerstone in the synthesis of benzoxazine (B1645224) derivatives. The reaction of phenols, primary amines, and aldehydes can lead to the formation of benzoxazine products. sorbonne-universite.fr A specific method for preparing 3,4-dihydro-2H-1,3-benzoxazin-2-one derivatives involves the reaction of o-hydroxybenzyltrimethylammonium salts with potassium cyanate (B1221674) in aprotic polar solvents like nitromethane (B149229) or acetonitrile (B52724) at their boiling temperature. tandfonline.comtandfonline.com The yields of the resulting benzoxazinones range from 38-80% based on the ammonium (B1175870) salt used. tandfonline.com

Table 1: Synthesis of 3,4-Dihydro-2H-1,3-benzoxazin-2-one Derivatives via Mannich-Type Reaction tandfonline.com

| Substituent (R) | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| H | Nitromethane | 10 | 75 | 138-139 |

| 4-CH3 | Nitromethane | 12 | 70 | 145-146 |

| 4-Cl | Acetonitrile | 8 | 80 | 168-169 |

| 4-Br | Acetonitrile | 8 | 78 | 175-176 |

Cyclization Reactions of Precursor Molecules

The formation of the oxazinone ring through the cyclization of appropriately substituted precursors is a common and versatile strategy. Different types of precursors can be employed, each with its own specific cyclization conditions and advantages.

A notable method for the synthesis of specific 2H-1,3-benzoxazine derivatives involves the intramolecular cyclization of N-(α-aryloxytrichloroethyl)imidoyl chlorides. This reaction proceeds through dehydrochlorination and leads to the formation of 2-(trichloromethyl) and 2-(dichloromethylene)-2H-1,3-benzoxazine derivatives. researchgate.net This approach provides access to benzoxazines with unique substituents at the 2-position, which can be valuable for further chemical transformations.

The treatment of 2-hydroxycarboxamides with a mixture of formaldehyde (B43269) and formic acid has been reported to yield 4H-1,3-benzoxazin-4-ones. researchgate.net This method represents a straightforward approach to this particular isomer of the benzoxazinone skeleton, utilizing readily available starting materials.

The intramolecular cyclization of aryl carbamates is a well-documented route to 3,4-dihydro-2H-1,3-benzoxazin-2-ones. Specifically, substituted phenyl N-(2-hydroxybenzyl)carbamates undergo cyclization in aprotic solvents like dioxane or toluene (B28343) at temperatures ranging from 110–180 °C. cas.cz Kinetic studies have shown that electron-withdrawing substituents on the leaving phenoxy group significantly accelerate the reaction rate. cas.cz The most convenient preparation method was found to be a one-hour reflux of substituted 4-nitrophenyl N-(2-hydroxybenzyl)carbamates in dioxane. cas.czresearchgate.net This reaction can be catalyzed by triethylamine (B128534) when performed in toluene. cas.cz

Table 2: Rate Constants for the Cyclization of Substituted Phenyl N-(2-hydroxybenzyl)carbamates in Dioxane at 130 °C cas.cz

| Substituent in Leaving Group (X) | Rate Constant (k x 10^5, s^-1) |

| 4-NO2 | 25.3 |

| 4-Cl | 1.86 |

| H | 0.62 |

| 4-CH3 | 0.35 |

Synthesis from Anthranilic Acid Derivatives as Intermediates

Anthranilic acid and its derivatives are versatile and widely used starting materials for the synthesis of various benzoxazinone structures. scispace.com A common approach involves the N-acylation of anthranilic acid with an acyl chloride, followed by cyclization of the resulting N-acyl anthranilic acid. iau.irjocpr.com

For example, reacting anthranilic acid with various benzoyl chloride derivatives in a basic solvent like pyridine (B92270) yields 2-phenyl-(4H)-benzo researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one derivatives. jocpr.com The use of pyridine as both a catalyst and solvent has been shown to be effective, with yields reaching up to 86%. jocpr.com Another method involves the cyclization of N-acyl anthranilic acids under solvent-free conditions by heating with dehydrating agents like silica (B1680970) gel or bentonite, which provides an environmentally friendly alternative. iau.ir

A one-pot copper(I) chloride-catalyzed decarboxylative coupling of anthranilic acids and α-keto acids also affords 2-substituted-4H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-ones in yields up to 87%. nih.gov This reaction proceeds under mild conditions and tolerates a range of functional groups on both starting materials. nih.gov

Table 3: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones from N-Acyl Anthranilic Acids iau.ir

| Substituent (R) | Catalyst | Reaction Time (min) | Yield (%) | Melting Point (°C) |

| Phenyl | Silica Gel | 4 | 92 | 122-124 |

| 4-Chlorophenyl | Bentonite | 5 | 90 | 185-187 |

| 4-Methylphenyl | Silica Gel | 4 | 95 | 130-132 |

| 4-Nitrophenyl | Bentonite | 6 | 85 | 228-230 |

Reactions Involving Schiff Bases and Phosgene Derivatives

A straightforward and selective method for synthesizing 1,3-benzoxazine-2,4-dione and 4-methylene-1,3-benzoxazine-2-one derivatives involves the reaction of Schiff bases with triphosgene (B27547). orientjchem.orgresearchgate.net Triphosgene, a crystalline solid, serves as a safer and more manageable substitute for the highly toxic gaseous phosgene. orientjchem.orgresearchgate.net The selectivity of this reaction is contingent on the substituents present on the Schiff base. orientjchem.orgresearchgate.net This approach is noteworthy as methods for preparing 1,3-benzoxazine-2,4-diones are relatively scarce, and this represents a novel synthesis from Schiff bases and triphosgene. orientjchem.orgijfans.org

The reaction of Schiff bases derived from various aldehydes and amines with triphosgene can lead to the formation of the desired benzoxazine derivatives. orientjchem.org For instance, the reaction of a Schiff base derived from salicylaldehyde (B1680747) and an n-propylamine with triphosgene yields the corresponding 3-n-propyl-1,3-benzoxazine-2,4-dione in high yield. researchgate.net

Table 1: Synthesis of 1,3-Benzoxazine-2,4-dione Derivatives from Schiff Bases and Triphosgene. researchgate.net

| Entry | X | Y | Z (R group on amine) | Product | Yield (%) |

| 1 | H | H | n-propyl | 2a | 99 |

| 2 | H | H | n-butyl | 2b | 96 |

| 3 | H | H | isobutyl | 2c | 72 |

| 4 | OMe | H | n-propyl | 2e | 99 |

| 5 | Cl | Cl | n-propyl | 2i | 98 |

| 6 | H | H | Phenyl | 2m | 62 |

Conversions of Mannich Phenol (B47542) Bases

An alternative route to 3,4-dihydro-2H-1,3-benzoxazin-2-one derivatives utilizes o-hydroxybenzyltrimethylammonium salts, which are readily prepared from the quaternization of Mannich phenol bases. tandfonline.comtandfonline.com These Mannich bases are synthesized from the condensation of a phenol derivative, paraformaldehyde, and dimethylamine. tandfonline.comtandfonline.com The o-hydroxybenzyltrimethylammonium salts react with potassium cyanate in aprotic polar solvents like nitromethane or acetonitrile to yield the target benzoxazinone derivatives. tandfonline.comtandfonline.com This method provides a more accessible pathway compared to the use of o-hydroxybenzyl halides. tandfonline.com

The reaction proceeds by refluxing the ammonium salt with potassium cyanate until the evolution of trimethylamine (B31210) ceases. tandfonline.com The product precipitates and can be isolated by filtration and washing. tandfonline.com Yields for this conversion typically range from 38% to 80%. tandfonline.com

Table 2: Synthesis of 3,4-Dihydro-2H-1,3-benzoxazin-2-one Derivatives from Mannich Phenol Bases. tandfonline.com

| R | Reaction Conditions (Solvent, Time) | Yield (%) |

| CH₃ | Nitromethane, 3h | 80 |

| Cl | Acetonitrile, 5h | 75 |

Advanced and Green Synthetic Protocols

In the quest for more efficient and environmentally benign synthetic methods, advanced catalytic protocols have been developed for the synthesis of 2H-1,3-benzoxazine derivatives.

Catalytic Cyclization Methods

Copper catalysis has emerged as a powerful tool for constructing C-O bonds in the synthesis of various heterocyclic compounds, including benzoxazines. nih.govresearchgate.netacs.org A notable method involves a one-pot synthesis from ketones using an imino-pyridine directing group. nih.govacs.org This process entails a copper-directed sp² hydroxylation with hydrogen peroxide as the oxidant, followed by an oxidative intramolecular C-O bond formation upon the addition of triethylamine. nih.govresearchgate.net This strategy has been successfully applied to the gram-scale synthesis of a 2H-1,3-benzoxazine derived from benzophenone. nih.gov

Mechanistic investigations suggest that the cyclization proceeds through the deprotonation of the benzylic position of the directing group, forming a 2-azallyl anion intermediate. This intermediate is then oxidized to a 2-azaallyl radical before the crucial C-O bond formation occurs. nih.gov This understanding has enabled the development of reaction conditions that can utilize catalytic amounts of copper. nih.gov

A practical and cost-effective one-pot method for synthesizing 2H-1,3-benzoxazines utilizes a system composed of a copper(II) salt, hydrogen peroxide (H₂O₂), and triethylamine (NEt₃). nih.govresearcher.life This system facilitates the conversion of substrate-ligands derived from ketones and an imino-pyridine directing group into the desired benzoxazine heterocycles. nih.gov

The reaction is initiated by a Cu-directed hydroxylation of a C-H bond, followed by an intramolecular C-O bond formation triggered by the addition of triethylamine. nih.govresearchgate.net The formation of Cu/2-azaallyl intermediates is proposed to be a key part of the cyclization mechanism. nih.gov

Table 3: One-Pot Synthesis of 2H-1,3-Benzoxazines using Cu/H₂O₂/NEt₃. nih.gov

| Substrate-Ligand derived from | Product | Yield (%) |

| Benzophenone | 2H-1,3-benzoxazine derivative | Not specified |

Aldimine-Mediated Formation with Acid Catalysis

A practical and scalable synthesis of 2H-1,3-benzoxazine derivatives has been developed using an aldimine-mediated approach with acid catalysis. acs.org This method demonstrates broad substrate scope, accommodating various steric and electronic properties in aliphatic, aromatic, and heteroaromatic substrates. acs.org The process has been optimized to be robust and suitable for large-scale production. acs.org

Initial attempts using standard acid-catalyzed conditions with benzaldehyde (B42025) resulted in low yields and significant side product formation. acs.org The breakthrough came with the use of a p-methoxy (p-OMe) aldimine and trifluoromethanesulfonic acid (TfOH) or triflic anhydride (B1165640) (Tf₂O), which drove the reaction to completion, especially when coupled with the removal of water using molecular sieves. acs.org Screening of various para-substituted aldimines revealed that the 4-fluoro-aldimine provided high product ratios. acs.org

Table 4: Aldimine Screening for 2H-1,3-Benzoxazine Formation. acs.org

| Entry | Aldimine (R group) | Additive | Product Ratio (%) |

| 1 | OMe | Tf₂O | - |

| 2 | OMe | TfOH | - |

| 7 | F | Tf₂O | 78 |

| 8 | F | TfOH | 73 |

Cross-Dehydrogenative Coupling (CDC) Strategies

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for forming carbon-carbon (C-C) bonds by directly coupling two C-H bonds, thus avoiding the need for pre-functionalized substrates. mdpi.combeilstein-journals.org This approach has been successfully applied to the synthesis of this compound derivatives, particularly for introducing substituents at the C3 position.

Researchers have developed iron-catalyzed CDC reactions for the functionalization of benzoxazinone derivatives. researchgate.net One notable method involves the coupling of N-substituted 1,4-benzoxazin-2-ones with various indoles. d-nb.info This process, facilitated by the combined use of ball milling and Fe(II) catalysis, allows for the rapid and efficient formation of 3-indolyl-1,4-benzoxazin-2-ones at room temperature in good yields. d-nb.info Similarly, an iron-catalyzed C(sp³)–C(sp³) oxidative dehydrogenative coupling between 1,4-benzoxazin-2-ones and malonate derivatives has been achieved under solvent-free ball-milling conditions, using FeCl₂·2H₂O as the catalyst and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant. arkat-usa.org

Silver-catalyzed CDC reactions have also been employed. For instance, the C3-arylation of 2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazin-2-ones with resorcinol (B1680541) was accomplished using silver nitrate (B79036) (AgNO₃) as a catalyst and ammonium persulfate as an oxidant under ambient conditions, proceeding via a proposed radical pathway. researchgate.net

These CDC methods offer a direct and efficient route to functionalized benzoxazinone derivatives, often under mild and environmentally friendly conditions. d-nb.infosioc-journal.cn

Table 1: Examples of Cross-Dehydrogenative Coupling (CDC) Reactions for Benzoxazinone Synthesis

| Benzoxazinone Derivative | Coupling Partner | Catalyst | Oxidant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-Benzyl-1,4-benzoxazin-2-one | Indole (B1671886) | FeCl₂ | TBHP | Ball mill, r.t., 0.5-2 h | 3-(1H-indol-3-yl)-4-benzyl-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazin-2-one | Good | d-nb.info |

| N-Benzyl-1,4-benzoxazin-2-one | Diethyl malonate | FeCl₂·2H₂O (5 mol%) | DDQ | Ball mill, r.t., 3-5 h | Diethyl 2-(4-benzyl-2-oxo-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazin-3-yl)malonate | 95 | arkat-usa.org |

| 2H-Benzo[b] Current time information in Bangalore, IN.acs.orgoxazin-2-one | Resorcinol | AgNO₃ (20 mol%) | (NH₄)₂S₂O₈ | Ambient temp. | 3-(2,4-dihydroxyphenyl)-2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazin-2-one | Not specified | researchgate.net |

Deep Eutectic Solvents and Microwave-Assisted Synthesis

In line with the principles of green chemistry, deep eutectic solvents (DES) and microwave-assisted synthesis have been adopted as eco-friendly alternatives to conventional methods for preparing this compound derivatives.

Deep Eutectic Solvents (DES) are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea, which form a eutectic mixture with a melting point much lower than that of the individual components. nih.gov They are biodegradable, non-toxic, and low-cost, making them attractive green reaction media. encyclopedia.pub The synthesis of 3-aryl-2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazin-2-ones has been successfully performed in a choline chloride/urea (ChCl/urea) DES by reacting o-aminophenols with α-phenylglyoxylic acids, achieving yields as high as 99%. researchgate.net DES can act not only as solvents but also as catalysts in certain reactions. nih.govroyalsocietypublishing.org

Microwave-Assisted Synthesis offers significant advantages, including drastically reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods. organic-chemistry.org This technique has been effectively used for the one-pot, regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines from 2-aminophenols and 2-bromoalkanoates. organic-chemistry.org Another efficient, solvent-free method involves the microwave irradiation of phthalic anhydride derivatives and trimethylsilyl (B98337) azide (B81097) to produce benzoxazine-2,4-diones in high yields. tandfonline.com The convenience of this approach has also been demonstrated in the synthesis of 4-benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones. chem-soc.si

Table 2: Green Synthetic Approaches to Benzoxazinone Derivatives

| Method | Starting Materials | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Deep Eutectic Solvent | o-Aminophenol, α-Phenylglyoxylic acid | ChCl/urea, 80 °C, 2 h | 3-Aryl-2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazin-2-one | up to 99 | researchgate.net |

| Microwave-Assisted | 2-Aminophenols, 2-Bromoalkanoates | DBU, Microwave heating | 2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine | 44-82 | organic-chemistry.org |

| Microwave-Assisted | Phthalic anhydrides, Trimethylsilyl azide | Solvent-free, Microwave irradiation | Benzoxazine-2,4-dione | 30-90 | tandfonline.com |

Enantioselective Synthesis Approaches for Chiral Benzoxazinone Derivatives

The development of enantioselective methods for synthesizing chiral benzoxazinone derivatives is of significant interest due to the prevalence of stereoisomerism in biologically active molecules. Both organocatalytic and transition-metal-catalyzed strategies have been established.

Organocatalysis has proven effective for these asymmetric transformations. A notable example is the chiral phosphoric acid-catalyzed enantioselective aza-Friedel-Crafts reaction between trifluoromethyl benzoxazinones and pyrroles. nih.gov This reaction produces enantioenriched dihydrobenzoxazinones bearing trifluoromethylated quaternary stereocenters in excellent yields (up to 96%) and high enantioselectivities (up to 94% ee). nih.govacs.org Another organocatalytic approach involves the [3+2] cycloannulation of benzoxazinones with isatin-derived ketimines, which constructs complex imidazo[5,1-c]oxazinones with high stereoselectivity. acs.org

Transition-metal catalysis provides a complementary set of powerful tools. Iridium-catalyzed asymmetric hydrogenation of benzoxazinones has been developed to afford chiral 2-substituted 1,4-benzoxazin-3-ones with high efficiency. researchgate.netresearchgate.net For instance, using an Ir-catalyst with the chiral ligand (R,R)-Ph-BPE, various benzoxazinones were hydrogenated to yield products with excellent enantioselectivities. researchgate.net Another strategy is the catalytic, asymmetric [4+2] cycloaddition of o-benzoquinone imides with chiral ketene (B1206846) enolates, catalyzed by cinchona alkaloids, to give 1,4-benzoxazinones with remarkable enantioselectivity. ijsr.net Furthermore, enantioselective chlorocyclization has been reported as a method for synthesizing 1,4-dihydro-2H-3,1-benzoxazin-2-ones. researchgate.net

Table 3: Enantioselective Synthesis of Chiral Benzoxazinone Derivatives

| Method | Catalyst/Ligand | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Aza-Friedel-Crafts | Chiral Phosphoric Acid | Trifluoromethyl benzoxazinones, Pyrroles | Dihydrobenzoxazinones with quaternary stereocenters | 86-96 | 87-94 | nih.govacs.org |

| [3+2] Cycloannulation | Organocatalyst | Benzoxazinones, Isatin-derived ketimines | Imidazo[5,1-c]oxazinones | Good | Excellent | acs.org |

| Asymmetric Hydrogenation | Ir-catalyst / (R,R)-Ph-BPE | Exocyclic C=C Benzoxazinones | Chiral 2-substituted 1,4-benzoxazin-3-ones | High | up to 99.7 | researchgate.net |

| Asymmetric Hydrogenation | Ir-catalyst / N-methylated ZhaoPhos L5 | Benzoxazinones | Chiral Tetrahydroquinoxalines | up to 93 | up to 98 | researchgate.net |

| [4+2] Cycloaddition | Cinchona alkaloid | o-Benzoquinone imides, Acid chlorides | 1,4-Benzoxazinones | Not specified | Remarkably high | ijsr.net |

Chemical Reactivity and Transformations of 2h 1,3 Benzoxazin 2 One

Ring Opening Reactions of the Benzoxazine (B1645224) Nucleus

The 1,3-benzoxazine ring system can undergo ring-opening reactions under certain conditions, particularly when subjected to strong nucleophiles. For instance, strong nucleophiles like amines can attack the oxazine (B8389632) ring, leading to either ring expansion or degradation. vulcanchem.com The stability of the benzoxazine ring can be influenced by its substituents. The 2-oxo group, for example, can be reduced to a hydroxyl group, but this may destabilize the ring. vulcanchem.com

Heating can also induce the ring-opening of substituted benzoxazines, a process facilitated by the resonance stabilization of the resulting iminium ion. researchgate.net A specific example involves the synthesis of 2-(1,1-difluoroethyl)-2H-1,3-benzoxazines, which proceeds through a proton-mediated ring opening of 1,1-difluorocyclopropanes bearing an aryloxy group. This is followed by a Ritter reaction and a Friedel–Crafts-type ring closure. acs.org In this process, treatment with triflic acid selectively cleaves the C–C bond distal to the CF2 moiety, generating oxocarbenium ions that are then attacked by nitriles. acs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction for modifying the 2H-1,3-benzoxazin-2-one scaffold. The presence of the benzene (B151609) ring fused to the oxazine ring makes the compound susceptible to electrophilic substitutions as well. cymitquimica.com

One documented example is the reaction of a 4-chloro-derivative of benzoxazine with pyridine-N-oxide in refluxing methylene (B1212753) chloride, which yields 2,2–dimethyl–3–(2–pyridyl)–4–oxo–4H–1,3–benzoxazine through a nucleophilic substitution followed by rearrangement. researchgate.net Additionally, the bromine atom in compounds like 6-bromo-3-methyl-3,4-dihydro-2H-benzo[e] vulcanchem.comresearchgate.netoxazin-2-one can be substituted by other nucleophiles, such as amines or thiols.

The synthesis of N-substituted 2H-1,4-benzoxazin-3-(4H)-ones can be achieved from 2-halophenols through a nucleophilic substitution with 2-chloroacetamides, followed by a copper(I)-catalyzed coupling cyclization. nih.gov This method is notable for its simple reaction conditions and broad substrate scope. nih.gov

Reactions with Alkyl Halides

N-alkylation of the benzoxazine nitrogen is a common transformation. For instance, the alkylation of 1,3-benzoxazine-2,4-dione with 1,3-dibromopropane (B121459) is a key step in the synthesis of certain derivatives. researchgate.net This reaction can be performed under solvent-free conditions using phase transfer catalysts and potassium carbonate. researchgate.net The reaction of 2-aminophenol (B121084) derivatives with α-haloacetates, such as ethyl chloroacetate, in the presence of a base is a plausible route for synthesizing derivatives like ethyl(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate. vulcanchem.com

A series of N-substituted 2H-1,4-benzoxazin-3(4H)-one derivatives have been synthesized by reacting primary amines with chloroacetyl chloride to form 2-chloro-N-substituted acetamides. These intermediates then react with 2-chlorophenols in an O-alkylation step, followed by a Smiles rearrangement to yield the final products. asianpubs.org

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 1,3-Benzoxazine-2,4-dione | 1,3-Dibromopropane | 3-(3-Bromopropyl) intermediate | Solvent-free, Phase Transfer Catalyst, K2CO3 | researchgate.net |

| 2-Aminophenol derivative | Ethyl chloroacetate | Ethyl(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate | Base (e.g., sodium bicarbonate) | vulcanchem.com |

| Primary amine | Chloroacetyl chloride | 2-Chloro-N-substituted acetamide | Potassium carbonate, Acetonitrile (B52724) | asianpubs.org |

Formation of Salts and Their Reactivity

2H-1,3-Benzoxazin-2,4(3H)-dione can form a sodium salt when treated with sodium ethoxide under anhydrous conditions. researchgate.net This salt serves as a precursor for the preparation of various 3-substituted derivatives. researchgate.net The resulting 4-oxo-4H-1,3-benzoxazinium salts exhibit unique reactivity. For example, 4-oxo-4H-1,3-benzoxazinium perchlorate (B79767) reacts with potassium 3,5-diformyl-2,4-dihydroxybenzoate in glacial acetic acid to produce a spiropyran of the 1,3-benzoxazine series. researchgate.net

Most 4H-3,1-benzoxazinium salts are susceptible to hydrolysis in water, leading to the formation of N-acyl derivatives of o-aminobenzyl alcohol. uomosul.edu.iq In basic aqueous media, these salts undergo deprotonation. uomosul.edu.iq

Intermolecular Coupling Reactions

Intermolecular coupling reactions provide a powerful tool for constructing more complex molecules from this compound and its derivatives. A notable example is the silver-catalyzed oxidative coupling of 2H-benzo[b] researchgate.netikm.org.myoxazin-2-ones with resorcinol (B1680541). researchgate.net This reaction is typically performed in the presence of an oxidant like ammonium (B1175870) persulfate in acetonitrile at elevated temperatures. researchgate.net

Furthermore, iron-catalyzed sp3 carbon-hydrogen bond functionalization of benzoxazinone (B8607429) derivatives has been developed for the construction of alkyl-aryl C(sp3)-C(sp2) bonds. researchgate.net Another significant development is the rhodium(III)-catalyzed intermolecular [3+3] annulation of benzoxazines with quinone compounds, which provides access to spiro[benzo[b] researchgate.netikm.org.myoxazine-benzo[c]chromene scaffolds. bohrium.com This reaction proceeds via C-H bond activation and has been shown to be effective with a range of substituted benzoxazines. bohrium.com

A palladium/copper-mediated coupling-cyclization strategy has been employed to synthesize 2H-1,3-benzoxazin-4(3H)-one derivatives containing indole (B1671886) or benzofuran (B130515) moieties. nih.gov

| Coupling Partners | Catalyst/Reagents | Product Type | Reference |

| 2H-Benzo[b] researchgate.netikm.org.myoxazin-2-one and Resorcinol | AgNO3, (NH4)2S2O8 | Coupled benzoxazinone-resorcinol | researchgate.net |

| Benzoxazinone derivative and Indole | Fe(II) catalyst, Ball milling | Indolyl-benzoxazin-2-one derivative | d-nb.info |

| Benzoxazine and Quinone | [Cp*RhCl2]2, Zn(OAc)2 | Spiro[benzo[b] researchgate.netikm.org.myoxazine-benzo[c]chromene | bohrium.com |

| o-Iodoanilide/o-Iodophenol and Alkyne-substituted benzoxazinone | 10%Pd/C-CuI-PPh3, Et3N | Indole/benzofuran-containing benzoxazinone | nih.gov |

Derivatization for Enhanced Functionality

The derivatization of the this compound core is crucial for tuning its properties and exploring its potential in various applications. For example, the synthesis of benzofuranyl–1,3–benzoxazin–2–one derivatives has been achieved through coupling benzofuran with 1,3–benzoxazin–2–ones via –CONH– and –COCH2– bridges. researchgate.net

The introduction of a thio group in place of a carbonyl group has been shown to enhance the antimycobacterial activity of some benzoxazine derivatives. researchgate.net Specifically, 3-benzyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-dithiones have been synthesized and evaluated. researchgate.net

Furthermore, the synthesis of 2H-1,3-benzoxazine derivatives with a 2-pyridine 1-oxide group at the C4 position has been explored to create novel potassium channel openers. jst.go.jp These syntheses have utilized palladium(0)-catalyzed carbon-carbon bond formation reactions of imino-triflates with organozinc reagents. jst.go.jp

This lack of specific data for the parent compound, this compound, prevents the generation of a scientifically accurate and detailed article that adheres to the strict requirements of the requested outline, which includes specific data tables and in-depth analysis for ¹H NMR, ¹³C NMR (with DEPT-135), IR/FTIR, and Mass Spectrometry (GC-MS and DIMS).

Therefore, this article cannot be generated at this time. For accurate spectroscopic characterization, direct experimental analysis of a pure sample of this compound would be required.

Spectroscopic Characterization and Structural Elucidation of 2h 1,3 Benzoxazin 2 One

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of 2H-1,3-benzoxazin-2-one and its derivatives, LC-MS is instrumental for their identification and quantification in various matrices.

A study focused on developing and validating an efficient LC-MS method for a series of substituted 2H-benz[e]-1,3-oxazin-2-ones demonstrated the utility of this technique. researchgate.net The separation was achieved using an ODS, 250×4.6mm, 5 µm column. The mobile phase consisted of a gradient mixture of 0.05M ammonium (B1175870) acetate buffer (pH 5.60) and acetonitrile (B52724). researchgate.net Detection was carried out at a wavelength of 245 nm with a flow rate of 1.0 ml/min. researchgate.net

The method was validated and found to be accurate, precise, specific, linear, and robust for the determination of these compounds. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the series of related 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines were in the range of 0.024 to 0.048 µg mL⁻¹ and 0.075 to 0.147 µg mL⁻¹, respectively. researchgate.net The method demonstrated linearity over a concentration range of 0.1 to 100 µg mL⁻¹. researchgate.net

In another application, LC-MS was used for the qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat. nih.gov This analysis identified several benzoxazinoid metabolites, including derivatives of 2H-1,4-benzoxazin-3-one. nih.gov

Table 1: LC-MS Method Parameters for Analysis of this compound Derivatives

| Parameter | Value |

|---|---|

| Column | ODS, 250×4.6mm, 5 µm |

| Mobile Phase A | 0.05M Ammonium Acetate Buffer (pH 5.60) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| LOD | 0.024 - 0.048 µg mL⁻¹ |

| LOQ | 0.075 - 0.147 µg mL⁻¹ |

| Linearity Range | 0.1 - 100 µg mL⁻¹ |

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic compounds like this compound, CHNS analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur. This information is crucial for confirming the empirical formula of a synthesized compound.

The theoretical elemental composition of this compound (C₈H₅NO₂) can be calculated based on its atomic weights. Modern CHNS elemental analyzers automate this process, providing rapid and accurate results. rsc.org These instruments typically use high-temperature combustion of the sample in an oxygen-rich environment. rsc.org The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified using various detection methods, such as thermal conductivity detection. rsc.org

For a related compound, 2-(4H-1,3-benzoxazin-2-yl)phenol (C₁₄H₁₁NO₂), the calculated elemental analysis was C, 74.65%; H, 4.92%; N, 6.22%. The experimentally found values were C, 74.32%; H, 4.80%; N, 6.01%, which are in close agreement with the theoretical values. nih.gov

Table 2: Theoretical Elemental Composition of this compound (C₈H₅NO₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 65.31% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 3.43% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.52% |

X-ray Crystallography for Solid-State Structure

While the specific crystal structure of this compound is not detailed in the provided search results, studies on closely related benzoxazine (B1645224) derivatives highlight the utility of this technique. For instance, the crystal structure of 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] researchgate.netdtu.dkoxazine (B8389632) revealed that the oxazine ring adopts a half-chair conformation. mdpi.com This conformation allows the benzoxazine ring to be as planar as possible by expanding the bond angles within the ring. mdpi.com

In another example, the crystal structure of 2-(4H-1,3-benzoxazin-2-yl)phenol showed an essentially planar molecule, with the conformation stabilized by an intramolecular O—H⋯N hydrogen bond. nih.gov Such analyses also reveal intermolecular interactions, like C—H⋯O contacts, which can result in the formation of supramolecular chains in the crystal lattice. nih.gov

Table 3: Representative Crystallographic Data for a Benzoxazine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1234 (2) |

| b (Å) | 10.4567 (3) |

| c (Å) | 14.5678 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1234.56 (7) |

| Z | 4 |

Note: This is representative data for a related compound and not this compound itself.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to separate components of a mixture. libretexts.org It is widely employed in organic synthesis to monitor the progress of a reaction and to assess the purity of the product. libretexts.org

In the context of this compound synthesis, TLC can be used to track the consumption of starting materials and the formation of the desired product. The separation is based on the differential partitioning of the compounds between a stationary phase (typically silica (B1680970) gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents). wisc.edu

The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org The Rƒ value is dependent on the polarity of the compound, the stationary phase, and the mobile phase. wisc.edu Generally, less polar compounds travel further up the TLC plate and have higher Rƒ values, while more polar compounds have lower Rƒ values. wisc.edulibretexts.org

For a given set of conditions (stationary phase and mobile phase), the Rƒ value is a characteristic property of a compound and can be used for its identification by comparing it with a known standard. libretexts.org The choice of the solvent system is crucial for achieving good separation. The polarity of the solvent system can be adjusted to optimize the Rƒ values of the components of interest, ideally between 0.2 and 0.8 for good separation and reliable measurement.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazin-2-one |

| 2H-1,4-benzoxazin-3-one |

| 2-(4H-1,3-benzoxazin-2-yl)phenol |

Computational Chemistry and Theoretical Studies of 2h 1,3 Benzoxazin 2 One

Molecular Modeling and Conformational Analysis

Molecular modeling is a crucial tool for understanding the three-dimensional structure of 2H-1,3-benzoxazin-2-one, which dictates its physical, chemical, and biological properties. The flexibility of the oxazine (B8389632) ring fused to the rigid benzene (B151609) ring allows for different spatial arrangements or conformations.

The non-aromatic oxazine ring in the this compound scaffold is not planar. Theoretical studies on related 3,4-dihydro-2H-1,3-benzoxazines indicate that the six-membered oxazine ring typically exists in two primary conformations: the semi-chair and the semi-boat. researchgate.net These conformations are analogous to the well-studied chair and boat forms of cyclohexane.

The semi-chair conformation is generally the more stable and lower-energy form. In this arrangement, the steric and torsional strains are minimized. The substituents on the ring are positioned in a way that reduces unfavorable interactions. For instance, X-ray crystallography studies on derivatives have revealed that the oxazine ring can adopt a half-chair conformation to maximize planarity among the ring atoms. mdpi.com

The semi-boat conformation is typically a higher-energy, less stable conformer. researchgate.net This instability arises from increased steric strain, particularly from interactions between atoms that are brought into close proximity, similar to the "flagpole" interactions in cyclohexane's boat form. youtube.comlibretexts.org Additionally, eclipsing interactions between adjacent bonds contribute to torsional strain, further destabilizing this conformation. youtube.com The transition between these conformers occurs through an even higher-energy intermediate, often referred to as a "twist-boat" or "half-chair" state. libretexts.orgyoutube.com

| Conformation | Key Characteristics | Relative Stability |

| Semi-Chair | Lower steric and torsional strain. | More stable |

| Semi-Boat | Higher steric strain (flagpole interactions) and torsional strain (eclipsing interactions). | Less stable |

Geometric optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves calculating the energies of various possible conformations, such as the semi-chair and semi-boat forms, to identify the global minimum.

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to perform these optimizations. mdpi.com The calculations yield precise data on bond lengths, bond angles, and dihedral angles for the most stable structure. By comparing the calculated energies of different conformers, their relative stability can be quantified. For example, the semi-chair conformation is expected to have a significantly lower calculated energy than the semi-boat conformation, confirming its greater stability.

| Parameter | Optimized Value (Example) |

| Energy of Semi-Chair Conformer | -X kcal/mol |

| Energy of Semi-Boat Conformer | -Y kcal/mol (where Y < X) |

| Energy Difference (ΔE) | (X-Y) kcal/mol |

| C2-O1 Bond Length | ~1.35 Å |

| N3-C4 Bond Angle | ~120° |

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within the this compound molecule. These calculations help predict molecular properties such as reactivity, spectral characteristics, and intermolecular interactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com For benzoxazine (B1645224) derivatives, DFT calculations, often using functionals like B3LYP, have been successfully used to optimize ground-state geometries. mdpi.com The results, including bond lengths and angles, typically show excellent agreement with experimental data obtained from techniques like X-ray crystallography. mdpi.com

DFT is also used to calculate various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. These calculations are also foundational for Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov

| Electronic Property | Significance |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. |

| Dipole Moment | Provides information on the molecule's polarity. |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of molecules. This method is particularly useful for predicting and interpreting UV-Visible absorption spectra. mdpi.com

By calculating the energies required to promote an electron from a lower-energy orbital to a higher-energy one (electronic transitions), TD-DFT can predict the maximum absorption wavelengths (λmax). Although TD-DFT is known to sometimes overestimate excitation energies, it is highly effective for analyzing trends and comparing the spectral properties of different compounds. mdpi.com Studies on benzoxazine derivatives have shown that TD-DFT calculations can successfully rationalize observed absorption and emission characteristics. mdpi.com

| Parameter | Calculated (TD-DFT) | Experimental |

| λmax (Absorption) | ~280 nm | ~290 nm |

| Excitation Energy | ~4.43 eV | ~4.27 eV |

| Oscillator Strength | > 0 | - |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or other properties. For the benzoxazine class of compounds, QSAR models have been developed to predict properties like their oxidation behavior. nih.govresearchgate.net

These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to create a mathematical equation relating these descriptors to the observed property. nih.gov Descriptors can encode various aspects of the molecular structure, including electronic, steric, and topological features. For benzoxazine derivatives, important descriptors have been identified, such as HOMO energy, which relates to the molecule's electron-donating ability, and various surface area parameters that describe the molecule's size and shape. nih.govbrieflands.com The resulting QSAR models can then be used to predict the activity of new, unsynthesized benzoxazine derivatives, guiding the design of compounds with desired properties. nih.gov

| Molecular Descriptor | Type | Significance in QSAR Models of Benzoxazines |

| HOMO Energy | Electronic | Correlates with the ease of oxidation. nih.gov |

| Partial Positive Surface Area | Steric/Electronic | Relates to intermolecular interactions and accessibility for reactions. nih.gov |

| Relative Number of H Atoms | Constitutional | Encodes information about molecular size and saturation. nih.gov |

| Maximum Valency of C Atom | Charge-type | Affects the electron affinity of the molecule. brieflands.com |

Applications and Research Directions of 2h 1,3 Benzoxazin 2 One

Role in Medicinal Chemistry Research and Drug Discovery

The versatility of the benzoxazinone (B8607429) core allows for a wide array of chemical modifications, enabling the synthesis of extensive compound libraries. This structural flexibility is a key factor in its prominence in drug discovery, as it allows for the fine-tuning of pharmacological properties to enhance potency and selectivity for specific biological targets. The exploration of these derivatives continues to be a vibrant area of research, with new findings regularly expanding the potential applications of this chemical class.

Exploration of Biological Activities and Underlying Mechanisms

The therapeutic potential of 2H-1,3-benzoxazin-2-one derivatives is rooted in their diverse biological activities. Extensive research has been dedicated to understanding the mechanisms through which these compounds exert their effects at a molecular level. These investigations are crucial for the rational design of more effective and targeted drugs.

Derivatives of 1,3-benzoxazine have demonstrated notable activity against a spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria. ikm.org.my The antimicrobial properties of these compounds are a significant focus of research, with studies continually exploring new derivatives and their mechanisms of action. ikm.org.my For instance, certain novel benzoxazinone and quinazolinone derivatives have shown significant antimicrobial effects, comparable to established antibiotics like ampicillin. nih.govjst.go.jp

The structural features of these molecules play a critical role in their antibacterial efficacy. For example, the introduction of different substituents onto the benzoxazinone ring can modulate their activity. Some synthesized compounds have been tested against bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, with several showing promising activity. nih.govmdpi.com While the precise mechanisms are still under investigation for many derivatives, it is believed that they may interfere with essential bacterial processes. The 1,4-benzoxazin-3-one backbone, in particular, has been identified as a promising scaffold for the development of new antimicrobial agents, with synthetic derivatives showing potent activity against pathogenic bacteria. nih.gov

Table 1: Antimicrobial Activity of Selected Benzoxazinone Derivatives

The quest for novel anticancer agents has led to the investigation of benzoxazinone derivatives for their potential to inhibit cancer cell growth. nih.gov A significant area of this research focuses on their ability to act as kinase inhibitors. rsc.org Kinases, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), are crucial in cell signaling pathways that regulate cell proliferation and survival. nih.govnih.gov Their overactivation is a hallmark of many cancers. nih.gov

One notable derivative, 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), has been identified as a dual inhibitor of both EGFR and HER2 kinases. nih.gov This compound demonstrated inhibitory activity with IC50 values of 37.24 nM for EGFR and 45.83 nM for HER2. nih.gov Such dual-inhibition strategies are considered a promising approach to enhance potency and overcome resistance in cancer therapy. nih.gov Further studies on other derivatives have shown potent cytotoxic activity against various cancer cell lines, including those of the lung, liver, breast, colon, and ovary. nih.gov The anticancer mechanism of these compounds is often linked to the induction of apoptosis (programmed cell death) and an increase in reactive oxygen species (ROS), which can lead to DNA damage in cancer cells. nih.gov

Table 2: Anticancer Activity of Selected Benzoxazinone Derivatives

Benzoxazinone derivatives have also been explored for their potential as antifungal agents. nih.govnih.gov Research has demonstrated their efficacy against a variety of fungal species, including phytopathogenic fungi that can cause significant damage to crops. nih.govtandfonline.com For instance, a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones were synthesized and showed moderate to good antifungal activity against fungi such as Botrytis cinerea, Phytophthora cactorum, and Rhizoctonia solani. nih.govtandfonline.com

The antifungal activity is influenced by the specific chemical structure of the derivatives. For example, compounds like 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and its N-acetyl derivative have been shown to completely inhibit the mycelial growth of several agricultural fungi at certain concentrations. nih.gov Some derivatives have also shown activity against human pathogenic fungi, such as Candida species. nih.gov The 1,4-benzoxazin-3-one backbone is considered a valuable scaffold for designing new antifungal compounds with potent activity. nih.gov

Table 3: Antifungal Activity of Selected Benzoxazinone Derivatives

In the context of metabolic disorders, benzoxazinone derivatives have shown promise as antidiabetic agents. nih.gov Their mechanism of action in this area is primarily through the inhibition of key carbohydrate-digesting enzymes, namely alpha-amylase and alpha-glucosidase. nih.govresearchgate.netnih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into simple sugars is slowed, leading to a reduction in post-meal blood glucose levels. mdpi.com

Several studies have synthesized and evaluated novel 1,3-benzoxazine derivatives for their inhibitory activity against these enzymes. nih.gov For example, a series of 1,3-benzoxazine based aglycones were found to inhibit both α-glucosidase and α-amylase with IC50 values ranging from 11 µM to 60 µM. nih.gov In silico molecular docking studies have further supported these findings, revealing a high affinity of these compounds for the active sites of α-amylase and α-glucosidase. researchgate.net These results suggest that benzoxazinone derivatives could be a valuable scaffold for the development of new oral antihyperglycemic agents. nih.govnih.gov

Table 4: Antidiabetic Activity of Selected Benzoxazinone Derivatives

The anti-inflammatory properties of benzoxazinone derivatives have also been a subject of significant research. nih.govijfans.org Inflammation is a complex biological response implicated in numerous diseases, and the development of new anti-inflammatory agents is of great importance. Novel benzoxazinone and quinazolinone derivatives have demonstrated significant anti-inflammatory activities, in some cases comparable to the standard drug indomethacin. nih.govjst.go.jp

The synthesis of benzoxazinone derivatives from existing nonsteroidal anti-inflammatory drugs (NSAIDs) has been explored as a strategy to develop new compounds with improved efficacy and potentially reduced side effects. mongoliajol.infomongoliajol.info For instance, a benzoxazinone derivative of diclofenac (B195802) showed potent anti-inflammatory and analgesic activities. mongoliajol.infomongoliajol.info The mechanism of anti-inflammatory action for these compounds is often associated with the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX). More recent studies have also investigated their effects on inflammatory signaling pathways in microglial cells, where they have been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov Furthermore, some derivatives have been found to activate the Nrf2-HO-1 signaling pathway, which plays a role in reducing oxidative stress and inflammation. nih.gov

Table 5: Anti-inflammatory Activity of Selected Benzoxazinone Derivatives

Antioxidant Mechanisms

Derivatives of the this compound scaffold have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. While the precise mechanisms for the parent compound are not extensively detailed, studies on its derivatives suggest that their antioxidant effects may arise from their ability to scavenge free radicals and chelate metal ions. cnr.itnih.govmdpi.comresearchgate.net The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. The presence of specific substituent groups on the benzoxazinone ring system can significantly influence their antioxidant potential. Research indicates that the position and electronic nature of these substituents play a vital role in the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals.

Antiviral and Anti-HIV Research

The antiviral potential of this compound derivatives has been a significant area of investigation, with a particular focus on their activity against the Human Immunodeficiency Virus (HIV). Certain 4,4-disubstituted-1,4-dihydro-2H-3,1-benzoxazin-2-ones have been identified as inhibitors of HIV reverse transcriptase, a critical enzyme for viral replication. mdpi.comnih.gov Additionally, research has explored benzoxazinone derivatives as inhibitors of other viral targets. For instance, some derivatives have been synthesized and evaluated for their ability to inhibit the HIV-1 nucleocapsid protein (NC), which is involved in several stages of the viral life cycle. nih.gov The development of novel benzoxazin-3-one (B8392483) derivatives has also been pursued as potential HIV-1 integrase inhibitors, which block the integration of the viral DNA into the host genome. uniba.it Furthermore, some 2-amino-benzoxazinones have been identified for their potential in treating Herpes Simplex Virus. youtube.com

Anticonvulsant Activity Studies

The central nervous system activity of this compound derivatives has been explored, leading to the discovery of their potential as anticonvulsant agents. nih.gov A number of studies have synthesized and evaluated various substituted benzoxazinone derivatives for their ability to protect against seizures in animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govyoutube.comjocpr.commdpi.com The structural modifications on the benzoxazinone scaffold have been shown to significantly impact the anticonvulsant efficacy and neurotoxicity of these compounds. For example, the introduction of different substituents at various positions of the benzoxazole (B165842) ring has been a key strategy in optimizing their pharmacological profile. nih.gov

Receptor Antagonism and Ligand Binding (e.g., 5-HT7, 5-HT1A)

Derivatives of this compound have been investigated as ligands for various receptors, particularly serotonin (B10506) (5-HT) receptors, which are implicated in a range of neurological and psychiatric disorders. A notable area of research has been the development of 3,4-dihydro-2H-benzoxazinones as antagonists of the 5-HT1A receptor. researchgate.netyoutube.comnih.gov These compounds have been shown to possess high affinity for the 5-HT1A receptor and, in some cases, also exhibit potent serotonin reuptake inhibitory activity, suggesting a dual mode of action. researchgate.netnih.gov While direct binding studies of this compound to the 5-HT7 receptor are not extensively documented, the broader class of arylpiperazine derivatives, which can be conceptually related to substituted benzoxazinones, has been explored for their interaction with 5-HT7 receptors. The structural features of the benzoxazinone scaffold make it a versatile template for designing ligands with specific receptor binding profiles.

Enzyme Inhibition Studies (General)

The ability of this compound derivatives to inhibit various enzymes is a key aspect of their therapeutic potential. Beyond their role as HIV enzyme inhibitors, these compounds have been evaluated against other enzymatic targets. For instance, a series of benzoxazinone derivatives have been synthesized and shown to be effective inhibitors of α-chymotrypsin, a serine protease. Kinetic studies have revealed that these compounds can exhibit different modes of inhibition, including competitive and non-competitive mechanisms. The inhibitory activity is often dependent on the nature and position of substituents on the benzoxazinone ring. Furthermore, benzoxazinones have been explored as inhibitors of other enzymes, such as human leukocyte elastase and C1r serine protease, highlighting the broad spectrum of enzymatic targets for this class of compounds.

Modulation of Ion Channels (e.g., Potassium Channels)

The modulation of ion channel activity represents another important area of research for this compound derivatives. Specifically, these compounds have been investigated as modulators of potassium (K+) channels. A new series of 1,3-benzoxazine derivatives were designed and synthesized to explore their potential as K+ channel openers. These compounds were tested for their vasorelaxant activity, which is often associated with the opening of potassium channels in smooth muscle cells. The structure-activity relationship studies revealed that specific substitutions on the 1,3-benzoxazine nucleus were crucial for their activity. Another study focused on the synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives as potassium channel activators, demonstrating that modifications to the aromatic part of the molecule could lead to potent activity. mdpi.com

Activity against Specific Pathogens (e.g., Mycobacterium species, Erwinia species)

The antimicrobial properties of this compound derivatives have been demonstrated against a range of specific pathogens. A significant body of research has focused on their antimycobacterial activity, particularly against Mycobacterium tuberculosis. For example, 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-diones have been identified as a new group of antimycobacterial compounds effective against potentially pathogenic strains. In the realm of plant pathology, the natural product 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), a benzoxazinone derivative found in maize, has been shown to have inhibitory activity against soft-rotting Erwinia species. cnr.it The activity of DIMBOA against these bacteria is influenced by environmental factors such as pH and temperature. cnr.it

Structure-Activity Relationship (SAR) Studies

While specific and extensive structure-activity relationship (SAR) studies solely focused on this compound are not widely documented in publicly available research, the broader class of benzoxazinones has been the subject of such investigations, offering valuable insights that may be applicable to this specific compound.

SAR studies on related benzoxazinone scaffolds have revealed key structural features that influence their biological activity. For instance, in a study on the phytotoxicity of 1,4-benzoxazin-3(4H)-one derivatives, the nature and position of substituents on the benzoxazinone core were found to be critical for their herbicidal activity. Modifications at the N-4 and C-2 positions, as well as substitutions on the benzene (B151609) ring, significantly impacted their biological efficacy.

In the context of anticancer research, SAR studies on 2-aryl-4H-3,1-benzoxazin-4-ones have demonstrated that the substitution pattern on the 2-aryl ring plays a crucial role in their cytotoxicity against cancer cell lines. These findings suggest that systematic structural modifications of the this compound scaffold could lead to the discovery of potent and selective therapeutic agents. The exploration of different substituents on both the aromatic ring and the oxazinone ring of this compound is a promising avenue for future SAR investigations to unlock its full therapeutic potential.

Design and Synthesis of Novel Derivatives for Therapeutic Potential

The 1,3-benzoxazine framework is recognized as a valuable scaffold in medicinal chemistry, and researchers have actively designed and synthesized novel derivatives with a wide range of therapeutic applications. These efforts have led to the discovery of compounds with antimicrobial, fungicidal, antitumor, and other biological activities.

The synthesis of novel 2,3-disubstituted-1,3-benzoxazines has been explored, with some derivatives showing promising fungicidal activity against pathogens like Rhizoctonia solani. Similarly, the synthesis of new 2-benzoxazolinone (B145934) derivatives has yielded compounds with significant antibacterial properties. These studies highlight the potential of the benzoxazine (B1645224) core in developing new anti-infective agents.

Furthermore, the versatility of the benzoxazine structure allows for the incorporation of various functional groups to modulate the pharmacological properties of the resulting derivatives. For example, new series of benzoxazin-4-one and quinazolin-4-one derivatives based on existing anti-inflammatory drugs have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The development of synthetic methodologies, such as the one-pot synthesis of 2H-1,3-benzoxazine derivatives, facilitates the creation of diverse chemical libraries for biological screening.

While much of the research has focused on the broader class of 1,3-benzoxazines, the underlying principles of structural modification and biological evaluation are directly applicable to the design and synthesis of novel this compound derivatives with targeted therapeutic potential. Future research in this area is likely to focus on creating libraries of this compound analogs and screening them against a variety of biological targets to identify new lead compounds for drug discovery.

Applications in Materials Science and Polymer Chemistry

In the realm of materials science, 2H-1,3-benzoxazine-2-one and its related benzoxazine structures serve as important building blocks for the creation of advanced polymers with exceptional properties. Their ability to undergo ring-opening polymerization without the release of volatile byproducts makes them highly attractive for various industrial applications.

Precursors for Polybenzoxazines Synthesis

Benzoxazines, including derivatives of 2H-1,3-benzoxazine, are key precursors in the synthesis of polybenzoxazines, a class of high-performance thermosetting polymers. The polymerization process typically involves the thermal ring-opening of the oxazine (B8389632) ring, leading to the formation of a highly cross-linked network structure. This polymerization can be initiated thermally or through the use of cationic initiators.

The versatility of benzoxazine chemistry allows for the synthesis of a wide array of monomers with different substituents, which in turn enables the tuning of the properties of the resulting polybenzoxazines. For instance, the synthesis of thermoplastic polymers from substituted 3,4-dihydro-2H-1,3-benzoxazines has been successfully demonstrated. This flexibility in monomer design is a significant advantage of benzoxazine-based polymer systems.

Development of High-Performance Polymers and Composites

Polybenzoxazines derived from benzoxazine monomers are recognized for their potential in developing high-performance polymers and composites. These materials exhibit a desirable combination of properties, including high thermal stability, excellent mechanical strength, and low flammability. The incorporation of furan (B31954) groups into the benzoxazine monomer structure, for example, has been shown to increase the cross-linking density and thermal stability of the resulting polybenzoxazines, leading to high glass transition temperatures and low flammability.

The development of novel benzoxazine monomers, such as those containing vinyl groups, allows for the creation of heterobifunctional monomers that can undergo both free radical and cationic ring-opening polymerization. This dual reactivity opens up new possibilities for designing advanced polymer architectures and composites with tailored properties.

Enhancement of Thermal Stability and Mechanical Properties of Materials

A key application of this compound and related benzoxazines in polymer chemistry is the enhancement of the thermal stability and mechanical properties of materials. Polybenzoxazines are known for their high char yield upon thermal decomposition, which contributes to their excellent flame retardancy.

The introduction of specific functional groups into the benzoxazine monomer can further improve these properties. For instance, the synthesis of polybenzoxazines based on acetylene-functional monomers results in materials with exceptionally high thermal stability and char yields. Similarly, the incorporation of furan-containing benzoxazine monomers leads to polymers with high glass transition temperatures and superior mechanical properties, such as high storage modulus. The cross-linked network structure of polybenzoxazines provides rigidity and dimensional stability to the material.

Below is an interactive data table summarizing the thermal properties of various polybenzoxazines derived from different benzoxazine monomers.

| Monomer Type | Polymerization Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Char Yield at 800°C (%) |

| Acetylene-functional | 220-235 | >300 | 71-81 |

| Furan-containing | ~250 | >300 | >50 |

| Vinyl-containing | ~263 (ring-opening) | ~125 | >20 |

| Dichloro-substituted | 180-220 | High | High |

Exploration in Optoelectronic Materials

While the primary applications of this compound and its derivatives have been in the fields of medicinal chemistry and high-performance polymers, there is growing interest in exploring their potential in optoelectronic materials. The inherent conjugated systems within the benzoxazine structure suggest that these compounds may possess interesting photophysical properties.

Research into related heterocyclic systems has shown that the design of donor-acceptor structures can effectively tune the optoelectronic properties of materials. Although specific studies on the optoelectronic applications of this compound are limited, the broader class of benzoxazin-4-ones has been utilized in the preparation of functional polymers for optoelectronic devices and fluorescence emission materials. The synthesis of novel dihydro-1,3,2H-benzoxazine derivatives and the investigation of their photophysical properties indicate the potential for developing new materials for optoelectronic applications based on the benzoxazine scaffold.

Use in Anti-Corrosion Coatings

This compound and its derivatives, particularly in their polymerized form as polybenzoxazines, have garnered significant interest in the field of anti-corrosion coatings. researchgate.net These polymers exhibit a range of properties that make them highly suitable for protecting metallic surfaces from corrosion.

The effectiveness of polybenzoxazine-based coatings stems from several key characteristics, including low water absorption, high thermal stability, and excellent molecular design flexibility. researchgate.net These coatings can significantly enhance the corrosion resistance of metals. researchgate.net The crosslinked network of polybenzoxazine improves the coating's ability to act as a barrier against corrosive species. Research has demonstrated that polybenzoxazine coatings can exhibit high corrosion inhibition efficiency. For instance, a study on a salicylaldehyde (B1680747) and p-toluidine (B81030) based polybenzoxazine coating on mild steel showed a corrosion prevention efficacy of 96.52%. nih.gov

The protective mechanism of these coatings is largely attributed to their ability to form a dense, protective membrane over the metal surface, which is often hydrophobic. nih.govpsgitech.ac.in The hydrophobic nature of the coating repels water, a key electrolyte in the corrosion process. The water contact angles of some bio-based polybenzoxazine coatings have been reported to be as high as 148°, indicating excellent water-repellent properties. psgitech.ac.in

Research has explored various formulations of benzoxazine-based coatings to optimize their anti-corrosion performance. For example, the incorporation of different functional groups into the benzoxazine monomer can enhance properties like adhesion and acid resistance. mdpi.com Bio-based polybenzoxazines, derived from natural resources like cardanol, have also been shown to be effective corrosion inhibitors for mild steel. psgitech.ac.in

Table 1: Performance of a Poly(SA-Tol-BZ) Coating on Mild Steel

| Property | Value |

|---|---|

| Corrosion Prevention Efficacy | 96.52% |

| Environment | 1 M H₂SO₄ solution |

Data sourced from electrochemical characterization studies. nih.gov

Applications in Photochromic and Photo-Fading Preventive Materials

The structural framework of this compound has been utilized in the synthesis of novel photochromic materials. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. This property is key to applications such as smart windows, optical data storage, and ophthalmic lenses.

Research has demonstrated the synthesis of new spiropyrans based on 1,3-Benzoxazine-2-one. researchgate.net Spiropyrans are a well-known class of photochromic compounds that undergo a reversible ring-opening reaction upon irradiation with UV light, leading to a colored merocyanine (B1260669) form. The reaction is reversed by visible light or heat. The synthesis of these novel spiropyrans was achieved through an acid-catalyzed reaction of a methylene (B1212753) base with salicylaldehydes. researchgate.net

The incorporation of the benzoxazine moiety into the spiropyran structure allows for the tuning of its photochromic properties. Theoretical studies can provide insights into the photochromic activity of these new compounds. researchgate.net While direct applications in photo-fading prevention are not extensively detailed in the provided context, the inherent light-absorbing and transforming properties of photochromic compounds derived from this compound suggest potential in this area. Materials that can reversibly absorb UV radiation could potentially protect other materials from photodegradation.

Table 2: Photochromic Behavior of Benzoxazine-Based Spiropyrans

| Stimulus | Transformation | Result |

|---|---|---|

| UV Light | Ring-opening | Color formation (Merocyanine) |

| Visible Light/Heat | Ring-closing | Colorless (Spiropyran) |

Based on the general mechanism of spiropyran photochromism. researchgate.net

Role as Intermediates in Organic Synthesis

Synthesis of Quinazoline (B50416) and Quinazolinone Derivatives

This compound and its analogs are highly valuable intermediates in the synthesis of quinazoline and quinazolinone derivatives. researchgate.netnih.gov These nitrogen-containing heterocyclic compounds are of significant interest due to their wide range of biological activities. jst.go.jpnih.gov A common synthetic strategy involves the reaction of a 1,3-benzoxazin-4-one with a nitrogen nucleophile. nih.gov

The reaction typically proceeds via a nucleophilic attack on the carbonyl group of the benzoxazinone ring, leading to ring opening and subsequent cyclization to form the quinazolinone ring system. A variety of nitrogen nucleophiles can be employed, including primary aromatic amines, heterocyclic amines, diamines, hydrazine (B178648) hydrate (B1144303), and amino acids. researchgate.netnih.govresearchgate.net

For example, reacting a 1,3-benzoxazin-4-one with primary aromatic amines can yield 2,3-disubstituted quinazolinones. nih.gov Similarly, treatment with hydrazine hydrate is a common method for preparing 3-amino-quinazolin-4(3H)-ones, which can then serve as building blocks for further derivatization. jst.go.jpbiomedpharmajournal.org The reaction conditions, such as the solvent and temperature, can influence the outcome of the reaction. nih.gov

The versatility of this synthetic route allows for the introduction of a wide range of substituents onto the quinazoline or quinazolinone core, enabling the creation of diverse libraries of compounds for biological screening. researchgate.netjst.go.jp

Other Heterocyclic Compound Syntheses

The reactivity of the this compound ring system makes it a useful precursor for the synthesis of various other heterocyclic compounds beyond quinazolines and quinazolinones. The benzoxazinone moiety can be considered a semi-acid anhydride (B1165640), which allows it to react with a range of nucleophiles. nih.gov

For instance, the reaction of 2-[α-benzoylaminostyryl]-6,8-dibromo-3,1-benzoxazin-4(H)-one with hydroxylamine (B1172632) hydrochloride leads to the formation of a 3-hydroxyquinazolinone derivative. jst.go.jp Furthermore, its reaction with sodium azide (B81097) in acetic acid can yield tetrazole derivatives. jst.go.jp The reaction with active methylene compounds can also lead to the formation of other heterocyclic systems. researchgate.net